molecular formula C15H12ClFO2 B12943980 2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzaldehyde

2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzaldehyde

Cat. No.: B12943980
M. Wt: 278.70 g/mol
InChI Key: QFYCCMVWJUKWKS-UHFFFAOYSA-N
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Description

2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzaldehyde is a chemical compound with the molecular formula C15H12ClFO2 It is a derivative of benzaldehyde, featuring both chloro and fluoro substituents on the benzyl group, and a methoxy group on the benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 5-methylsalicylaldehyde in the presence of a suitable base, such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzoic acid.

    Reduction: 2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzyl alcohol.

    Substitution: Products depend on the nucleophile used; for example, substitution with methoxide would yield 2-((2-methoxy-6-fluorobenzyl)oxy)-5-methylbenzaldehyde.

Scientific Research Applications

2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity for its molecular targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chloro-6-fluorobenzyl)oxy)-3-methoxybenzaldehyde
  • 2-Chloro-6-fluorobenzaldehyde
  • 2-((2-Chloro-6-fluorobenzyl)oxy)benzenesulfonyl chloride

Uniqueness

2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzaldehyde is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The methoxy group on the benzaldehyde ring also adds to its distinct chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12ClFO2

Molecular Weight

278.70 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methoxy]-5-methylbenzaldehyde

InChI

InChI=1S/C15H12ClFO2/c1-10-5-6-15(11(7-10)8-18)19-9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3

InChI Key

QFYCCMVWJUKWKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=C(C=CC=C2Cl)F)C=O

Origin of Product

United States

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